molecular formula C9H8BrNO2 B580430 2-(5-Bromo-2-methoxyphenoxy)acetonitrile CAS No. 1221793-69-6

2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Cat. No.: B580430
CAS No.: 1221793-69-6
M. Wt: 242.072
InChI Key: PQWGGDKJXBFASE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is characterized by the presence of a bromo group, a methoxy group, and a phenoxyacetonitrile moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(5-Bromo-2-methoxyphenoxy)acetonitrile” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile typically involves the reaction of 5-bromo-2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.

    Oxidation: Formation of phenolic oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids or amides.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and methoxy groups play a crucial role in its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methoxyphenoxy)acetonitrile
  • 2-(5-Chloro-2-methoxyphenoxy)acetonitrile
  • 2-(5-Bromo-2-ethoxyphenoxy)acetonitrile

Uniqueness

2-(5-Bromo-2-methoxyphenoxy)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWGGDKJXBFASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682003
Record name (5-Bromo-2-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-69-6
Record name 2-(5-Bromo-2-methoxyphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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